molecular formula C11H19N3O B7977228 4-(((1-Ethyl-1H-pyrazol-4-yl)oxy)methyl)piperidine

4-(((1-Ethyl-1H-pyrazol-4-yl)oxy)methyl)piperidine

Cat. No.: B7977228
M. Wt: 209.29 g/mol
InChI Key: CZXWTAYPOUYMAY-UHFFFAOYSA-N
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Description

4-(((1-Ethyl-1H-pyrazol-4-yl)oxy)methyl)piperidine is a chemical compound that features a piperidine ring substituted with a 1-ethyl-1H-pyrazol-4-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-Ethyl-1H-pyrazol-4-yl)oxy)methyl)piperidine typically involves the reaction of piperidine derivatives with 1-ethyl-1H-pyrazol-4-ol. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group of the pyrazole, facilitating its nucleophilic attack on the piperidine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(((1-Ethyl-1H-pyrazol-4-yl)oxy)methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of alkylated piperidine derivatives.

Scientific Research Applications

4-(((1-Ethyl-1H-pyrazol-4-yl)oxy)methyl)piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(((1-Ethyl-1H-pyrazol-4-yl)oxy)methyl)piperidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-1H-pyrazol-4-yl)methyl)piperidine
  • 4-(1-Ethyl-1H-pyrazol-4-yl)oxy)piperidine
  • 1-Ethyl-1H-pyrazol-4-yl)piperidine

Uniqueness

4-(((1-Ethyl-1H-pyrazol-4-yl)oxy)methyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-[(1-ethylpyrazol-4-yl)oxymethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-2-14-8-11(7-13-14)15-9-10-3-5-12-6-4-10/h7-8,10,12H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXWTAYPOUYMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)OCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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